Pentanedioic acid, 2-(1,3-dihydro-4-nitro-1-oxo-2H-isoindol-2-yl)-

CAS No.: 295357-72-1

Cat. No.: VC8096647

Molecular Formula: C13H12N2O7

Molecular Weight: 308.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 295357-72-1 |

|---|---|

| Molecular Formula | C13H12N2O7 |

| Molecular Weight | 308.24 g/mol |

| IUPAC Name | 2-(7-nitro-3-oxo-1H-isoindol-2-yl)pentanedioic acid |

| Standard InChI | InChI=1S/C13H12N2O7/c16-11(17)5-4-10(13(19)20)14-6-8-7(12(14)18)2-1-3-9(8)15(21)22/h1-3,10H,4-6H2,(H,16,17)(H,19,20) |

| Standard InChI Key | RZPMMKDWVZJPMQ-UHFFFAOYSA-N |

| SMILES | C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1C(CCC(=O)O)C(=O)O |

| Canonical SMILES | C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1C(CCC(=O)O)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

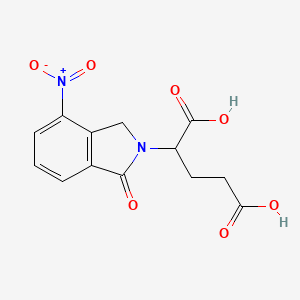

Pentanedioic acid, 2-(1,3-dihydro-4-nitro-1-oxo-2H-isoindol-2-yl)- (IUPAC name: 2-(7-nitro-3-oxo-1H-isoindol-2-yl)pentanedioic acid) belongs to the class of substituted pentanedioic acids. Its molecular formula, C₁₃H₁₂N₂O₇, reflects a hybrid structure combining a glutaric acid backbone with a nitro-substituted isoindolinone moiety. Key features include:

-

A pentanedioic acid chain (HOOC-(CH₂)₃-COOH) at position 2 of the isoindoline ring.

-

A 1,3-dihydro-4-nitro-1-oxo-2H-isoindol-2-yl group, where the nitro (-NO₂) substituent at position 4 and the ketone (=O) at position 1 contribute to electronic polarization .

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 295357-72-1 | |

| Molecular Weight | 308.24 g/mol | |

| SMILES | C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1C(CCC(=O)O)C(=O)O | |

| InChIKey | RZPMMKDWVZJPMQ-UHFFFAOYSA-N |

The canonical SMILES and InChIKey confirm the stereochemical arrangement, with the nitro group para to the ketone on the isoindoline ring.

Spectroscopic and Physicochemical Properties

While experimental data on solubility, melting point, and spectral signatures (e.g., NMR, IR) remain limited, inferences can be drawn from structurally analogous compounds:

-

Nitro-aromatic systems (e.g., 2-(4-nitro-1,3-dioxo-isoindol-2-yl)acetate, CAS 15784-35-7) exhibit strong UV-Vis absorption near 270–300 nm due to π→π* transitions in the nitro-substituted benzene ring .

-

The carboxylic acid groups likely confer moderate water solubility (~10–50 mg/mL), as seen in glutaric acid derivatives (pKa₁ ≈ 4.3, pKa₂ ≈ 5.4).

-

Density and stability: Comparable isoindoline derivatives (e.g., C₁₀H₆N₂O₆) show densities of ~1.7 g/cm³ and decomposition temperatures >250°C .

Synthesis and Derivative Formation

Proposed Synthetic Routes

Although explicit protocols for this compound are scarce, its synthesis likely involves multi-step functionalization of isoindoline precursors:

-

Isoindolinone Formation: Cyclization of o-xylylene diamine with phthalic anhydride derivatives yields the 1-oxo-2H-isoindol scaffold .

-

Nitration: Electrophilic aromatic nitration at position 4 using HNO₃/H₂SO₄ introduces the -NO₂ group .

-

Alkylation: Coupling the isoindolinone with glutaric acid derivatives (e.g., dimethyl glutarate) via nucleophilic substitution, followed by hydrolysis to free carboxylic acids.

Critical Reaction Parameters:

-

Nitration selectivity: Meta-directing effects of the ketone group favor nitro substitution at position 4 .

-

Acid stability: The use of mild hydrolyzing agents (e.g., LiOH/THF) prevents decarboxylation during ester hydrolysis.

The nitro group in the target compound distinguishes it from simpler analogs, potentially enhancing redox-mediated bioactivity .

Challenges and Future Directions

Synthetic Optimization

Current limitations include:

-

Low yields in nitration steps due to competing side reactions.

-

Purification difficulties arising from polar carboxylic acid groups.

Biological Testing Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume